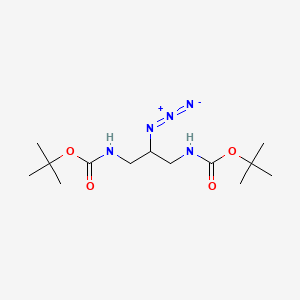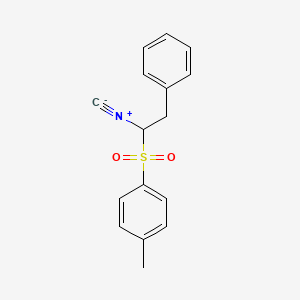
1-Benzyl-1-tosylmethyl isocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1-tosylmethyl isocyanide is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a benzyl group, a tosylmethyl group, and an isocyanide functional group. This compound is utilized in organic synthesis due to its reactivity and ability to form complex structures under mild conditions.
Synthesis Analysis
The synthesis of derivatives of 1-Benzyl-1-tosylmethyl isocyanide can be achieved through a modular sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation. This process is exemplified in the preparation of 1-trifluoromethylisoquinolines, where the starting isocyanides are prepared and then reacted with the Togni reagent in a radical cascade . Another synthetic approach involves the dehydration of N-(1-tosyl-1-alkenyl)formamides, which are obtained from tosylmethyl isocyanide and aldehydes or ketones, to yield 1-isocyano-1-tosyl-1-alkenes .
Molecular Structure Analysis
Chemical Reactions Analysis
1-Benzyl-1-tosylmethyl isocyanide and its derivatives participate in a variety of chemical reactions. For instance, they can undergo radical reactions without the need for a transition-metal catalyst, as demonstrated in the synthesis of CF3-mansouramycin B . Additionally, these compounds can react with primary aliphatic amines or ammonia to form imidazoles . The Passerini reaction is another example where tosylmethyl isocyanide reacts with indane-1,2,3-trione and benzoic acid derivatives to yield indane-1,3-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-1-tosylmethyl isocyanide are not directly reported in the provided papers. However, the reactivity of the isocyanide group suggests that it is a polar compound with a significant dipole moment due to the triple bond. The presence of the benzyl and tosyl groups likely increases the molecular weight and contributes to the overall hydrophobic character of the compound. The stability and reactivity of the isocyanide group make it a valuable synthon in organic chemistry, as evidenced by its use in the synthesis of oxazoles and imidazoles .
Applications De Recherche Scientifique
1. Synthesis of 1-Trifluoromethylisoquinolines
- Application Summary : TosMIC is used in the preparation of various 1-trifluoromethylisoquinolines from α-benzylated tosylmethyl isocyanide derivatives .
- Methods of Application : The starting isocyanides are prepared in a modular sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation, and the radical reaction proceeds under mild conditions with high efficiency without any transition-metal catalyst via electron catalysis .
- Results or Outcomes : This protocol has been successfully applied to the total synthesis of CF3-mansouramycin B .
2. Conversion of Carbonyl Groups to Nitriles
- Application Summary : TosMIC is used as a cyanating reagent to convert carbonyl groups to nitriles .
- Methods of Application : The α-carbon of TosMIC is readily deprotonated under basic conditions to yield the carbanion TosC—HNC, which is used in the initial reactions .
- Results or Outcomes : TosMIC can synthesize ketones via di-substitution at the α-position followed by hydrolysis .
3. Synthesis of Imidazole-Based Compounds
- Application Summary : TosMIC is used in the synthesis of 1-aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles .
- Methods of Application : 1-imidoylbenzotriazoles reacted with TosMIC according to the van Leusen reaction to obtain the imidazoles .
1. Synthesis of 1-Trifluoromethylisoquinolines
- Application Summary : TosMIC is used in the preparation of various 1-trifluoromethylisoquinolines from α-benzylated tosylmethyl isocyanide derivatives .
- Methods of Application : The starting isocyanides are prepared in a modular sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation, and the radical reaction proceeds under mild conditions with high efficiency without any transition-metal catalyst via electron catalysis .
- Results or Outcomes : This protocol has been successfully applied to the total synthesis of CF3-mansouramycin B .
2. Conversion of Carbonyl Groups to Nitriles
- Application Summary : TosMIC is used as a cyanating reagent to convert carbonyl groups to nitriles .
- Methods of Application : The α-carbon of TosMIC is readily deprotonated under basic conditions to yield the carbanion TosC—HNC, which is used in the initial reactions .
- Results or Outcomes : TosMIC can synthesize ketones via di-substitution at the α-position followed by hydrolysis .
3. Synthesis of Imidazole-Based Compounds
- Application Summary : TosMIC is used in the synthesis of 1-aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles .
- Methods of Application : 1-imidoylbenzotriazoles reacted with TosMIC according to the van Leusen reaction to obtain the imidazoles .
- Results or Outcomes : The reaction yielded a good amount of the desired imidazole compounds .
4. Synthesis of Heterocyclic Compounds
- Application Summary : TosMIC is used in the synthesis of various heterocyclic compounds such as oxazoles, imidazoles, and pyrroles .
- Methods of Application : The 1,3-dipolar character of TosMIC is exploited in a [3+2] cycloaddition reaction in the presence of a dipolarophile (e.g., alkene, carbonyl, imine) .
- Results or Outcomes : This method has been successfully used to synthesize a variety of heterocyclic compounds .
5. Preparation of Knoevenagel-Type Condensation Products
- Application Summary : TosMIC is used in the preparation of Knoevenagel-type condensation products .
- Methods of Application : TosMIC can act as a connecting reagent of two alkyl halides via di-substitution followed by reduction (e.g., using Li and NH3) .
- Results or Outcomes : This method has been successfully used to prepare a variety of Knoevenagel-type condensation products .
6. Van Leusen Reaction
- Application Summary : The Van Leusen Reaction allows the conversion of a ketone into a nitrile with one additional carbon atom in a single pot using TosMIC as a synthon .
- Methods of Application : TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated .
- Results or Outcomes : This reaction has been successfully used to convert ketones to the homologous nitriles .
Safety And Hazards
Tosylmethyl isocyanide, the base compound for 1-Benzyl-1-tosylmethyl isocyanide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child . It is toxic if swallowed or if inhaled .
Orientations Futures
The future directions of 1-Benzyl-1-tosylmethyl isocyanide research could involve exploring its unusual reactivity and its potential use in the synthesis of various heterocycles . The development of alternative methods that allow for easy access to isoquinolines and their derivatives is still of importance .
Propriétés
IUPAC Name |
1-(1-isocyano-2-phenylethyl)sulfonyl-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXGWNKJBMMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570862 |
Source


|
| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-tosylmethyl isocyanide | |
CAS RN |
58379-86-5 |
Source


|
| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


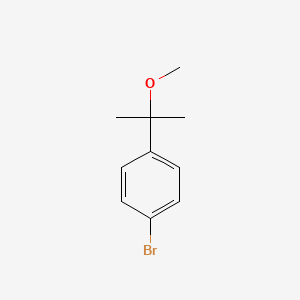
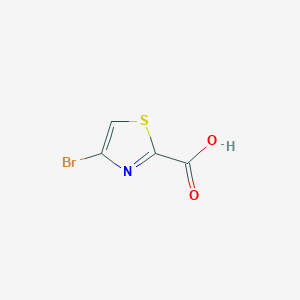
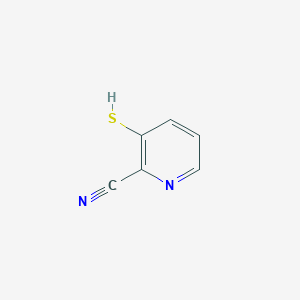
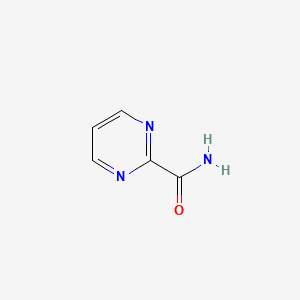
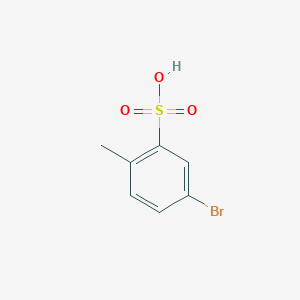
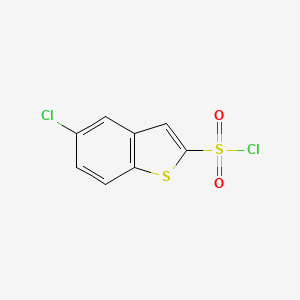

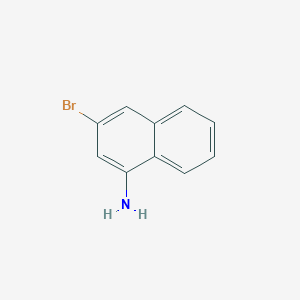

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)

